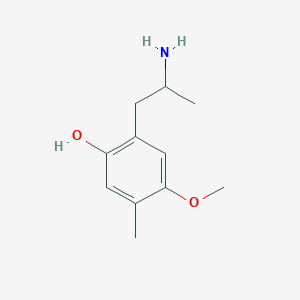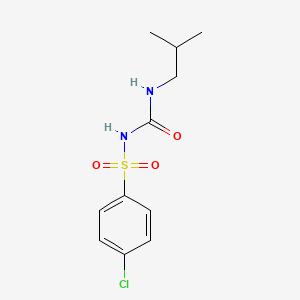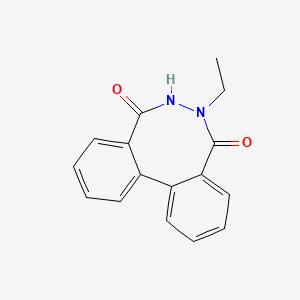![molecular formula C14H22N4O2S B14648688 N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide CAS No. 50355-03-8](/img/structure/B14648688.png)
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a piperidinyl diazenyl group.
Méthodes De Préparation
The synthesis of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with piperidine. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage . Industrial production methods may involve the use of automated reactors to ensure precise control over reaction parameters, thereby enhancing yield and purity.
Analyse Des Réactions Chimiques
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: It is studied for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable diazenyl group.
Mécanisme D'action
The mechanism of action of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect, halting the proliferation of bacteria.
Comparaison Avec Des Composés Similaires
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. . Similar compounds include:
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
These compounds are widely used in medicinal chemistry for their antibacterial properties, but the presence of different substituents can significantly alter their activity and specificity.
Propriétés
Numéro CAS |
50355-03-8 |
|---|---|
Formule moléculaire |
C14H22N4O2S |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
N,N,2-trimethyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-12-7-8-13(11-14(12)21(19,20)17(2)3)15-16-18-9-5-4-6-10-18/h7-8,11H,4-6,9-10H2,1-3H3 |
Clé InChI |
YSMBXCMVXUIYDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NN2CCCCC2)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


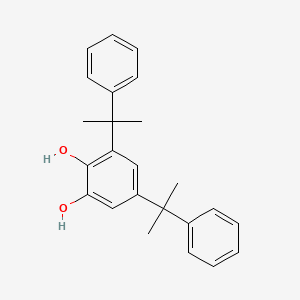
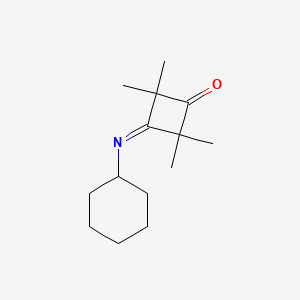
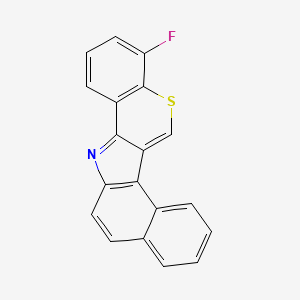

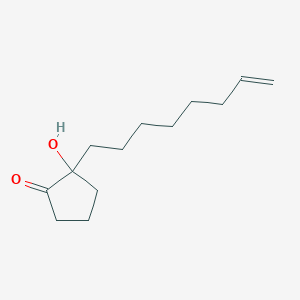
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
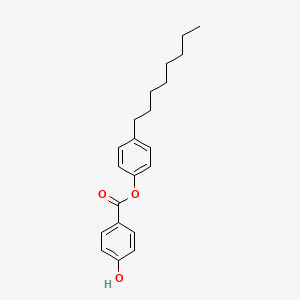
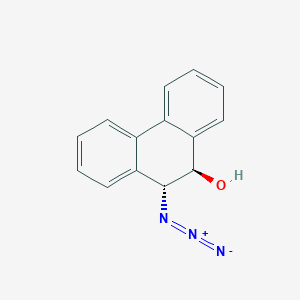

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
